molecular formula C24H32N4O2S B13726003 4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbAmothioyl)benzamide

4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbAmothioyl)benzamide

Katalognummer: B13726003
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: DPTUQXOSYSIKTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylamino group, and a carbamothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the tert-butylbenzamide core, followed by the introduction of the dimethylamino and carbamothioyl groups through a series of chemical reactions. Common reagents used in these reactions include tert-butyl chloride, dimethylamine, and thiophosgene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(tert-butyl)-N-((4-(4-(dimethylamino)butanamido)phenyl)carbamothioyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C24H32N4O2S

Molekulargewicht

440.6 g/mol

IUPAC-Name

4-tert-butyl-N-[[4-[4-(dimethylamino)butanoylamino]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H32N4O2S/c1-24(2,3)18-10-8-17(9-11-18)22(30)27-23(31)26-20-14-12-19(13-15-20)25-21(29)7-6-16-28(4)5/h8-15H,6-7,16H2,1-5H3,(H,25,29)(H2,26,27,30,31)

InChI-Schlüssel

DPTUQXOSYSIKTF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.